molecular formula C6H5Br2NO2 B1527743 4-Bromopyridine-3-carboxylic acid hydrobromide CAS No. 1794760-22-7

4-Bromopyridine-3-carboxylic acid hydrobromide

Cat. No. B1527743
M. Wt: 282.92 g/mol
InChI Key: XMJXMELYTOXEBD-UHFFFAOYSA-N
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Description

4-Bromopyridine-3-carboxylic acid hydrobromide is a chemical compound with the linear formula C6H5BR2NO2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 4-Bromopyridine-3-carboxylic acid hydrobromide consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and two bromine atoms attached to the carbon atoms in the 3 and 4 positions, respectively. It also has a carboxylic acid group attached to the 3 position .


Physical And Chemical Properties Analysis

4-Bromopyridine-3-carboxylic acid hydrobromide is a solid substance . Its melting point is between 118-134 °C . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

CO2 Capture

Research has demonstrated the potential use of ionic liquids derived from bromopyridine compounds for efficient CO2 capture. These compounds, through specific reactions, can sequester CO2 reversibly, offering a sustainable solution for carbon capture technologies (Bates et al., 2002).

Electrocatalytic Carboxylation

Bromopyridine derivatives have been used in the electrocatalytic carboxylation of certain compounds with CO2, demonstrating a novel approach for incorporating CO2 into organic molecules. This process highlights the role of bromopyridine compounds in synthetic chemistry, especially in green chemistry applications (Feng et al., 2010).

Enzyme Inhibition

Bromophenol derivatives, closely related to bromopyridine compounds, have shown significant inhibitory effects on carbonic anhydrase isoenzymes. These findings suggest potential therapeutic applications, particularly in targeting tumor-associated enzymes (Boztaş et al., 2015).

Organic Synthesis

The straightforward synthesis of bromo and dibromo-bipyridines from bromopyridine hydrobromide salts indicates their utility in creating complex organic molecules. Such compounds are crucial for the development of new materials and pharmaceuticals (Romero & Ziessel, 1995).

Suzuki Cross-Coupling Reactions

Bromopyridine compounds participate in regioselective Suzuki cross-coupling reactions, underpinning their importance in constructing carbon-substituted pyridines. This ability is essential for pharmaceuticals and materials science, demonstrating the versatility of bromopyridine derivatives (Sicre et al., 2006).

Safety And Hazards

This compound is considered hazardous. It is classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

4-bromopyridine-3-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2.BrH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3H,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJXMELYTOXEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromonicotinic acid hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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